molecular formula C11H13BrN2O4 B12343580 Tert-butyl 2-bromo-5-nitrophenylcarbamate CAS No. 384793-19-5

Tert-butyl 2-bromo-5-nitrophenylcarbamate

Cat. No.: B12343580
CAS No.: 384793-19-5
M. Wt: 317.14 g/mol
InChI Key: SMSOOIUGUPDTFY-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromo-5-nitrophenylcarbamate is a polysubstituted aromatic compound that serves as a valuable intermediate and building block in organic synthesis. bldpharm.com Its structure is characterized by a phenyl ring functionalized with a bromine atom, a nitro group, and a tert-butyloxycarbonyl (Boc) protected amine. This unique combination of functional groups makes it a versatile reagent for the construction of complex molecular architectures. The strategic placement of the bromo, nitro, and carbamate (B1207046) moieties allows for a range of selective chemical transformations, rendering it a significant tool for synthetic chemists.

Table 1: Chemical and Physical Properties of this compound

Property Value
IUPAC Name tert-butyl (2-bromo-5-nitrophenyl)carbamate
Molecular Formula C₁₁H₁₃BrN₂O₄
Molecular Weight 317.14 g/mol
Appearance Solid (form may vary)

| Common Acronym | Boc-(2-bromo-5-nitro)aniline |

The importance of this compound in synthetic organic chemistry stems from its nature as a trifunctional scaffold. Each functional group offers a distinct reaction pathway, providing chemists with significant strategic advantages in multi-step syntheses.

The tert-Butylcarbamate (Boc) Group: The Boc group is one of the most widely used protecting groups for amines in organic synthesis. mit.edu Its function is to temporarily mask the reactivity of the nitrogen atom, preventing it from participating in undesired side reactions while other parts of the molecule are being modified. The stability of the Boc group under a variety of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal choice for complex synthetic routes.

The Bromo Substituent: The bromine atom on the aromatic ring serves as a versatile synthetic handle. It is an excellent leaving group in nucleophilic aromatic substitution reactions and, more significantly, a key participant in a wide array of metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at this position.

The Nitro Group: The nitro group is a strong electron-withdrawing group that influences the reactivity of the aromatic ring. Its primary synthetic utility lies in its ability to be readily reduced to an amino group (-NH₂). This transformation opens up a plethora of subsequent functionalization possibilities, including diazotization reactions to introduce a range of other substituents, or acylation and alkylation to build more complex structures.

The strategic combination of these three groups allows for sequential and regioselective modifications. For instance, a cross-coupling reaction can be performed at the bromine position, followed by the reduction of the nitro group and subsequent derivatization of the newly formed amine, all while the original amino group remains protected. This controlled, stepwise approach is fundamental to the efficient synthesis of complex target molecules, particularly in the fields of medicinal chemistry and materials science.

Aryl carbamates, the class of compounds to which this compound belongs, are pivotal intermediates in modern organic chemistry. mit.edu Research in this area focuses on developing efficient synthetic methods and expanding their applications.

A significant advancement in their synthesis is the use of palladium-catalyzed cross-coupling reactions. organic-chemistry.org Efficient protocols have been developed to synthesize N-aryl carbamates by coupling aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.eduorganic-chemistry.org This methodology provides direct access to important carbamate protecting groups and can be extended to produce S-thiocarbamates and precursors for polyurethanes. mit.eduorganic-chemistry.org For O-aryl carbamates, versatile one-pot procedures have been developed that avoid the handling of sensitive intermediates like carbamoyl (B1232498) chlorides by generating them in situ from amines and phenols. organic-chemistry.orgthieme-connect.com

Beyond their role as protecting groups, aryl carbamates are increasingly used as directing groups in C-H activation reactions. organic-chemistry.org The carbamate moiety can direct metallation to the ortho position of the aromatic ring, enabling the selective introduction of new functional groups. nih.gov The NaDA-mediated Snieckus-Fries rearrangement, for example, involves the ortho-metalation of aryl carbamates followed by an intramolecular acyl transfer to produce ortho-acylated phenols in high yields. nih.gov This strategy is a powerful tool for the regioselective functionalization of aromatic rings. Furthermore, aryl carbamates serve as valuable precursors to aryl isocyanates, which are key intermediates in the synthesis of ureas and other biologically active compounds. mit.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

384793-19-5

Molecular Formula

C11H13BrN2O4

Molecular Weight

317.14 g/mol

IUPAC Name

tert-butyl N-(2-bromo-5-nitrophenyl)carbamate

InChI

InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-9-6-7(14(16)17)4-5-8(9)12/h4-6H,1-3H3,(H,13,15)

InChI Key

SMSOOIUGUPDTFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Br

Origin of Product

United States

Advanced Synthetic Methodologies for Tert Butyl 2 Bromo 5 Nitrophenylcarbamate and Its Derivatives

Strategies for Regioselective Bromination and Nitration

The order in which the bromo, nitro, and carbamate (B1207046) groups are introduced onto the phenyl ring is paramount for achieving the desired 2-bromo-5-nitro substitution pattern. The electronic properties of each substituent—whether activating or deactivating, and their directing effects (ortho, para, or meta)—govern the position of subsequent electrophilic attacks.

Electrophilic Aromatic Substitution Approaches for Nitro Group Introduction

The introduction of a nitro (–NO₂) group onto an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). youtube.commasterorganicchemistry.com The reaction typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org The regiochemical outcome of the nitration is dictated by the substituents already present on the aromatic ring. numberanalytics.comlibretexts.org

The nitro group is a strong electron-withdrawing group and deactivates the ring towards further electrophilic substitution. numberanalytics.com Substituents like halogens are deactivating but direct incoming electrophiles to the ortho and para positions, while amine and amide groups are strongly activating and are also ortho, para-directors. libretexts.org

For the synthesis of tert-butyl 2-bromo-5-nitrophenylcarbamate, one viable strategy involves the nitration of tert-butyl 2-bromophenylcarbamate. In this precursor, the N-tert-butoxycarbonyl (NHBoc) group is a powerful ortho, para-director, and the bromine at position 2 is a deactivating ortho, para-director. The directing effects are as follows:

NHBoc group (at C1): Directs to positions 2 (blocked), 4, and 6.

Bromo group (at C2): Directs to positions 3, 5, and 1 (blocked).

The strong activating and directing effect of the NHBoc group would favor substitution at position 4 or 6. However, the position para to the bromine (C5) is also activated. The interplay of these directing effects and steric hindrance can lead to a mixture of products, but careful optimization of reaction conditions can favor the desired 5-nitro isomer.

Alternatively, starting with 4-nitroaniline, protecting the amine, and then performing bromination presents a more regioselective route, as discussed in the next section.

Halogenation Techniques for Aromatic Bromine Incorporation

Aromatic bromination is another key electrophilic aromatic substitution reaction. Common reagents for this transformation include molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). youtube.com The catalyst polarizes the Br-Br bond, creating a potent electrophile ("Br⁺"). youtube.com Alternatively, N-Bromosuccinimide (NBS) can be used as a source of electrophilic bromine, often with an acid catalyst. researchgate.net

A highly effective strategy for synthesizing the target compound begins with tert-butyl 5-nitrophenylcarbamate. The directing effects of the substituents in this precursor are:

NHBoc group (at C1): An activating ortho, para-director. It strongly directs incoming electrophiles to the ortho positions (C2 and C6) and the para position (C4).

Nitro group (at C5): A deactivating meta-director. It directs incoming electrophiles to positions 1 (blocked) and 3.

When these effects are combined, the powerful ortho-directing influence of the NHBoc group aligns with the meta-directing influence of the nitro group at position 2. This strong convergence of directing effects makes the bromination of tert-butyl 5-nitrophenylcarbamate at the C2 position a highly regioselective and efficient transformation.

Table 1: Comparison of Halogenation Reagents for Aromatic Systems

Reagent SystemTypical ConditionsAdvantagesApplicability
Br₂ / FeBr₃Inert solvent (e.g., CH₂Cl₂, CCl₄), room temperatureHighly effective for a wide range of arenes.Suitable for both activated and moderately deactivated rings.
N-Bromosuccinimide (NBS)Acid catalyst (e.g., H₂SO₄, BiCl₃), MeCN or aqueous conditionsMilder conditions, easier handling than liquid Br₂.Particularly useful for activated aromatic rings and acid-sensitive substrates. researchgate.net
NBS / PhSSiMe₃Dichloromethane (B109758), room temperatureMild method applicable to less reactive aromatic compounds. researchgate.netEffective for compounds where other methods fail. researchgate.net

Amine Protection Methodologies for Carbamate Formation

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its facile removal with moderate acids. wikipedia.orgfishersci.co.uk

Utilizing Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) for N-Protection

The standard method for introducing the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). wikipedia.orgmychemblog.com The reaction can be performed under various conditions, often tailored to the substrate's reactivity and solubility. For an aniline (B41778) derivative like 2-bromo-5-nitroaniline (B76971), the amine's nucleophilicity is reduced by the electron-withdrawing substituents. Therefore, the reaction may require the use of a base or catalyst to proceed efficiently.

The general reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride. commonorganicchemistry.com This process is often facilitated by a base to deprotonate the amine or by a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mychemblog.com

Table 2: Common Conditions for Boc Protection of Amines

Base/CatalystSolventTypical TemperatureKey Features
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)Dioxane/Water, THF/Water0 °C to Room TempStandard aqueous biphasic conditions, suitable for many amines. wikipedia.orggoogle.com
Triethylamine (B128534) (TEA) / DMAP (cat.)Dichloromethane (DCM), THF0 °C to Room TempHighly efficient for less nucleophilic amines; DMAP acts as an acylation catalyst. mychemblog.com
None (Catalyst-Free)Water/AcetoneRoom TempAn eco-friendly protocol that works for a variety of amines in good yields. nih.gov

Alternative Carbamate Synthesis Routes (e.g., Curtius Rearrangement Derived)

The Curtius rearrangement provides a powerful alternative for the synthesis of carbamates from carboxylic acids. nih.govwikipedia.org This reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then trapped by an alcohol to yield the corresponding carbamate. wikipedia.orgnih.gov

To synthesize this compound using this method, the starting material would be 2-bromo-5-nitrobenzoic acid. The conversion can be achieved in a one-pot process using reagents that generate the acyl azide in situ. Diphenylphosphoryl azide (DPPA) is a widely used reagent for this transformation; it reacts with the carboxylic acid to form a phosphoryl azide intermediate, which then converts to the acyl azide. nih.govnih.gov In the presence of tert-butanol (B103910), the resulting isocyanate is trapped to form the desired Boc-protected amine. nih.gov This method is valued for its tolerance of a wide array of functional groups. nih.gov

Another approach involves the reaction of the carboxylic acid with sodium azide in the presence of di-tert-butyl dicarbonate, which generates the acyl azide that rearranges to the isocyanate and is trapped by the tert-butoxide formed in the reaction. orgsyn.orgorganic-chemistry.org

Nucleophilic Addition Reactions for Carbamate Formation

The formation of the carbamate via the reaction of an amine with di-tert-butyl dicarbonate is fundamentally a nucleophilic acyl substitution reaction. The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (e.g., 2-bromo-5-nitroaniline) attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule. commonorganicchemistry.com

Intermediate Formation: This attack forms a tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group. commonorganicchemistry.com

Deprotonation: The tert-butyl carbonate anion is basic enough to deprotonate the newly formed, positively charged N-Boc derivative.

Decomposition: The resulting tert-butyl carbonic acid is unstable and decomposes into carbon dioxide gas and tert-butanol. commonorganicchemistry.com

This pathway highlights the amine acting as the crucial nucleophile in the key bond-forming step of the protection reaction.

Convergent and Linear Synthetic Pathways to Substituted tert-Butyl Phenylcarbamates

Linear Synthetic Pathway

A common and direct method for the synthesis of this compound follows a linear sequence. This pathway typically begins with the commercially available 2-bromo-5-nitroaniline. The synthesis involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

The key transformation in this linear approach is the reaction of 2-bromo-5-nitroaniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is a well-established method for the N-tert-butyloxycarbonylation of amines. fishersci.co.ukorganic-chemistry.org The reaction is generally carried out in the presence of a base, such as triethylamine or 4-dimethylaminopyridine (DMAP), in a suitable solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724). fishersci.co.uknih.gov

Table 1: Representative Linear Synthesis of this compound

StepReactantReagentProductDescription
12-Bromo-5-nitroanilineDi-tert-butyl dicarbonate (Boc₂O), TriethylamineThis compoundThe amino group of 2-bromo-5-nitroaniline is protected with a Boc group to yield the final product.

This linear approach is advantageous due to its simplicity and the directness of the route from a readily available precursor.

Convergent Synthetic Pathway

A convergent synthesis of this compound would involve the separate synthesis of two key fragments: a substituted phenyl component and the tert-butoxycarbonyl moiety, which are then coupled. While less common for a molecule of this moderate complexity, a convergent approach could offer advantages in certain research or manufacturing contexts, particularly if a variety of substituted phenylcarbamates are desired.

One possible convergent strategy involves the reaction of a phenyl isocyanate intermediate with tert-butanol. The isocyanate itself would be generated from a suitable precursor.

A hypothetical convergent synthesis could be designed as follows:

Fragment A Synthesis : Preparation of 2-bromo-5-nitrophenyl isocyanate. This can be achieved from 2-bromo-5-nitroaniline through phosgenation or by using a phosgene (B1210022) equivalent.

Fragment B : tert-Butanol serves as the second key fragment.

Coupling Step : The reaction of 2-bromo-5-nitrophenyl isocyanate with tert-butanol would yield the final product, this compound.

Table 2: Hypothetical Convergent Synthesis of this compound

FragmentSynthesisCoupling Reaction
A: 2-Bromo-5-nitrophenyl isocyanate Synthesized from 2-bromo-5-nitroaniline.2-Bromo-5-nitrophenyl isocyanate + tert-Butanol → this compound
B: tert-Butanol Commercially available.

This convergent approach allows for the modification of either fragment independently to generate a library of related compounds. For instance, various substituted phenyl isocyanates could be reacted with different alcohols to produce a diverse set of carbamates.

Reaction Pathways and Transformations of Tert Butyl 2 Bromo 5 Nitrophenylcarbamate

Transformations Involving the Aryl Halide Moiety

The carbon-bromine (C-Br) bond in tert-butyl 2-bromo-5-nitrophenylcarbamate is the primary site of chemical modification. This section explores the key reactions that leverage the C-Br bond, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and radical-mediated activations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and selectivity. The bromo-substituted aromatic ring of this compound makes it an excellent substrate for these transformations.

The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester. This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. mdpi.com For substrates like this compound, which contains a Boc-protected aniline (B41778), the Suzuki coupling provides a direct route to biaryl structures. These structures are prevalent in pharmaceuticals and materials science.

Research on structurally similar Boc-protected bromophenylamines and bromoindazoles demonstrates the feasibility of this transformation. mdpi.comnih.gov The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precatalyst, a phosphine (B1218219) ligand, and a base. The choice of solvent and base is crucial for achieving high yields. For instance, the coupling of tert-butyl bis(4-bromophenyl)carbamate with (4-(hexyloxy)phenyl)boronic acid showed that solvents like dioxane or toluene (B28343) provide higher yields compared to THF. mdpi.com Similarly, catalysts like [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) have proven effective for coupling Boc-protected heterocyclic boronic acids with bromoindazoles. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

Coupling Partner Catalyst (mol%) Ligand Base Solvent Temp. (°C) Yield (%) Reference
Phenylboronic acid Pd(PPh₃)₄ (3) PPh₃ K₂CO₃ Toluene/H₂O 100 ~73 mdpi.com
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ (10) dppf K₂CO₃ DME 80 High nih.gov
(4-(Aminosulfonyl)phenyl)boronic acid Pd₂(dba)₃ (2) SPhos K₃PO₄ Dioxane/H₂O 100 Good-Excellent Analogous Reactions
2-Thiopheneboronic acid Pd(dppf)Cl₂ (10) dppf K₂CO₃ DME 80 ~85 nih.gov

Yields are estimated based on analogous reactions described in the literature.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. This reaction has become a standard method in industrial and academic settings for synthesizing aryl amines. nih.gov The reaction requires a palladium precursor, a suitable phosphine ligand to facilitate the catalytic cycle, and a base to deprotonate the amine nucleophile. nih.gov

For a substrate like this compound, this reaction would involve coupling with a primary or secondary amine to generate a diamine derivative, where one nitrogen is protected by the Boc group. Studies on the Buchwald-Hartwig amination of bromobenzene (B47551) with various secondary amines have identified effective catalyst systems, such as a combination of an XPhos-type ligand with a sodium t-butoxide base in a non-polar solvent like toluene. nih.gov The Boc-protecting group is generally stable under these conditions, making the reaction highly suitable for complex molecule synthesis.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound

Amine Catalyst (mol%) Ligand Base Solvent Temp. (°C) Yield (%) Reference
Aniline Pd₂(dba)₃ (1-2) t-BuXPhos NaOtBu Toluene 80-110 Good-Excellent nih.gov
Piperidine Pd(OAc)₂ (2) RuPhos Cs₂CO₃ Dioxane 100 High Analogous Reactions
Morpholine Pd₂(dba)₃ (1) XPhos K₃PO₄ Toluene 100 High nih.gov
Indole Pd(OAc)₂ (2) BrettPhos K₂CO₃ t-Amyl Alcohol 110 Good nih.gov

Yields are estimated based on analogous reactions described in the literature.

Beyond the Suzuki and Buchwald-Hartwig reactions, the aryl bromide moiety of this compound is amenable to other important palladium-catalyzed transformations.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form arylalkynes, which are important structural motifs in natural products and materials. libretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The reaction has been successfully applied to electronically similar substrates, such as 2-bromo-5-nitropyridine, to produce a range of substituted ethynylpyridines. researchgate.net Copper-free conditions, often employing bulky, electron-rich phosphine ligands like P(t-Bu)₃, have also been developed to avoid issues associated with the copper co-catalyst. researchgate.net

Heck Reaction: The Heck reaction forms a C-C bond between an aryl halide and an alkene. researchgate.net This reaction is highly valuable for the synthesis of substituted olefins. For example, bromobenzene can be coupled with n-butyl acrylate (B77674) using a palladium catalyst to form n-butyl cinnamate. This transformation provides a pathway to introduce alkenyl substituents onto the aromatic ring of the title compound.

Stille Coupling: This reaction involves the coupling of an organohalide with an organostannane reagent. It is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a significant drawback.

Table 3: Other Palladium-Catalyzed Coupling Reactions

Reaction Type Coupling Partner Catalyst System Conditions Product Type Reference
Sonogashira Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N, 60 °C Arylalkyne libretexts.orgresearchgate.net
Sonogashira (Cu-free) Trimethylsilylacetylene Pd(PhCN)₂Cl₂ / P(t-Bu)₃ Cs₂CO₃, Dioxane, RT Arylalkyne researchgate.net
Heck n-Butyl acrylate Pd(OAc)₂ / P(o-tol)₃ Et₃N, 100 °C Arylalkene researchgate.net

Conditions are based on representative literature procedures for analogous substrates.

Nucleophilic Aromatic Substitution (SNAr) on Brominated Aromatic Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides that are activated by strongly electron-withdrawing groups. masterorganicchemistry.com In this compound, the nitro group (NO₂) is located para to the bromine atom. This positioning strongly activates the aromatic ring toward attack by nucleophiles by stabilizing the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comresearchgate.net

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group (bromine), forming the resonance-stabilized Meisenheimer complex. In the second, typically fast step, the leaving group is expelled to restore aromaticity. researchgate.net This pathway allows for the direct displacement of the bromide with a variety of nucleophiles. A concrete example is the reaction of the related compound, 2-bromo-5-nitroaniline (B76971), with copper(I) cyanide at high temperature to produce 2-amino-4-nitrobenzonitrile, demonstrating a cyanation via an SNAr-type process. Other potent nucleophiles like alkoxides (e.g., sodium methoxide) and thiolates can also be used to form aryl ethers and aryl thioethers, respectively.

Table 4: Representative SNAr Reactions

Nucleophile Reagent Solvent Conditions Product
Cyanide CuCN DMF/Pyridine 160 °C, 48h tert-Butyl 2-cyano-5-nitrophenylcarbamate
Methoxide NaOMe Methanol Reflux tert-Butyl 2-methoxy-5-nitrophenylcarbamate
Phenoxide NaOPh DMF 100 °C tert-Butyl 2-phenoxy-5-nitrophenylcarbamate
Thiophenoxide NaSPh DMF 80 °C tert-Butyl 2-(phenylthio)-5-nitrophenylcarbamate

Conditions and products are projected based on established SNAr principles and analogous reactions. masterorganicchemistry.com

Radical Reactions for C-Br Activation (e.g., Photoredox Catalysis)

The activation of aryl halides through radical pathways represents a rapidly advancing field in organic chemistry. Photoredox catalysis, in particular, uses visible light to initiate single-electron transfer (SET) processes, generating aryl radicals from aryl halides under exceptionally mild conditions. These highly reactive intermediates can then participate in a wide range of bond-forming reactions.

While specific examples employing this compound in photoredox-catalyzed reactions are not extensively documented in the reviewed literature, the general mechanism is applicable. A typical photoredox cycle involves the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by light. The excited-state catalyst can then reduce the aryl bromide, leading to the fragmentation of the C-Br bond to form an aryl radical and a bromide anion. This aryl radical can be trapped by a suitable reaction partner, such as an alkene in a Giese-type addition or a coupling partner in a radical-radical cross-coupling. Given the electronic properties of the substrate, it is a viable candidate for such transformations, representing a frontier for future synthetic exploration.

Reduction and Derivatization of the Nitro Group

The nitro group in this compound is a key functional handle that can be readily converted to an amino group, opening pathways for further molecular elaboration. This transformation is typically achieved through catalytic hydrogenation or chemoselective chemical reductions.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines. This process involves the use of hydrogen gas in the presence of a metal catalyst. For the conversion of this compound to tert-butyl 5-amino-2-bromophenylcarbamate, catalysts such as palladium on carbon (Pd/C) are effective. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297), under a hydrogen atmosphere. The process is generally clean and efficient, affording the desired amino-substituted product in high yield. This method is particularly favored for its mild conditions and the ease of catalyst removal by filtration.

In instances where catalytic hydrogenation might be incompatible with other functional groups present in a molecule, chemoselective chemical reducing agents offer a valuable alternative. Sodium dithionite (B78146) (Na₂S₂O₄) is an inexpensive and effective reagent for the reduction of aromatic nitro compounds. organic-chemistry.orgresearchgate.net The reaction is typically performed in a biphasic system, such as ethyl acetate and water, often with the addition of a base like sodium bicarbonate to maintain a suitable pH. hope.edu This method has been successfully used for the reduction of sterically hindered nitro groups. hope.edu

Another common and cost-effective method involves the use of iron powder in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride in an aqueous solvent mixture. The iron metal acts as the reducing agent in an acidic medium to convert the nitro group to an amine. This classical approach remains a practical option for large-scale syntheses due to the low cost and ready availability of the reagents.

Table 1: Comparison of Reduction Methods for the Nitro Group

Method Reagents Typical Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂, Pd/CEthanol or Ethyl Acetate, RT, H₂ atmosphereHigh yield, clean reaction, easy work-upPotential for dehalogenation, requires specialized equipment
Sodium Dithionite Reduction organic-chemistry.orghope.eduNa₂S₂O₄, NaHCO₃Ethyl Acetate/Water, RTChemoselective, mild conditions, inexpensiveCan require large excess of reagent, aqueous work-up
Iron Reduction Fe, Acetic Acid or NH₄ClEthanol/Water, RefluxInexpensive, suitable for large scaleHeterogeneous reaction, can be slower, iron waste

The resulting amino group in tert-butyl 5-amino-2-bromophenylcarbamate is a versatile nucleophile that can participate in a variety of subsequent chemical transformations. bldpharm.com A common and synthetically important reaction is amide coupling, where the amine is reacted with a carboxylic acid or its activated derivative (e.g., an acyl chloride or an activated ester) to form a new amide bond. This reaction is a cornerstone of peptide synthesis and is widely used in the construction of complex molecules. Standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed to facilitate this transformation.

Deprotection and Functionalization of the tert-Butyl Carbamate (B1207046) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its relatively straightforward removal.

The most common method for the removal of the Boc protecting group is treatment with a strong acid. fishersci.co.uk Trifluoroacetic acid (TFA), often used in a solvent like dichloromethane (B109758) (DCM), is highly effective for this purpose. commonorganicchemistry.comjkchemical.com The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine as its corresponding salt (e.g., trifluoroacetate (B77799) salt). commonorganicchemistry.com This method is generally fast and efficient, proceeding at room temperature. fishersci.co.ukcommonorganicchemistry.com

While strong acids are effective, they may not be suitable for substrates containing other acid-labile functional groups. In such cases, milder deprotection strategies are required. A reported mild method for the deprotection of the N-Boc group involves the use of oxalyl chloride in methanol. uky.edunih.govresearchgate.netrsc.orgresearchgate.net This reaction proceeds at room temperature and offers good to excellent yields for a variety of substrates. nih.govresearchgate.netrsc.orgresearchgate.net The proposed mechanism involves the electrophilic character of oxalyl chloride. uky.edunih.govresearchgate.netrsc.orgresearchgate.net This approach provides a valuable alternative for the selective deprotection of Boc groups in complex molecules where acid sensitivity is a concern. uky.edunih.govresearchgate.netrsc.orgresearchgate.net

Table 2: Comparison of Boc Deprotection Methods

Method Reagents Typical Conditions Advantages Disadvantages
Acid-Mediated Deprotection fishersci.co.ukcommonorganicchemistry.comjkchemical.comTrifluoroacetic Acid (TFA)Dichloromethane (DCM), RTFast, efficient, widely usedHarsh conditions, not suitable for acid-sensitive substrates
Mild Deprotection uky.edunih.govresearchgate.netrsc.orgresearchgate.netOxalyl Chloride, MethanolRoom TemperatureMild conditions, tolerates various functional groupsMay require optimization for specific substrates

Role of the Carbamate Group in Directing Aromatic Functionalization

The tert-butoxycarbonyl (Boc) carbamate group in this compound plays a pivotal role in guiding the regioselectivity of further functionalization of the aromatic ring. As a potent directed metalation group (DMG), the carbamate functionality can exert a strong influence on the course of substitution reactions, often overriding the inherent directing effects of the other substituents. This section explores the carbamate group's capacity to control the introduction of new functionalities onto the aromatic scaffold.

The primary mechanism through which the N-Boc-carbamate group directs aromatic functionalization is via directed ortho-metalation (DoM) . This strategy involves the deprotonation of the aromatic ring at the position ortho to the DMG by a strong organolithium base, such as n-butyllithium or sec-butyllithium. The carbamate's carbonyl oxygen and nitrogen atoms act as a bidentate ligand, coordinating to the lithium cation. This coordination acidifies the adjacent ortho proton, facilitating its abstraction by the alkyl-lithium base to form a stabilized aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a new substituent specifically at the ortho position.

In the case of this compound, the aromatic ring possesses three potential sites for deprotonation: C3, C4, and C6. The directing power of the substituents on the ring dictates the kinetic and thermodynamic acidity of the corresponding protons.

The N-Boc-carbamate group is a powerful ortho-directing group. It strongly directs lithiation to the adjacent C3 position.

The bromo group is a weak ortho-, para-director in electrophilic aromatic substitution but can also direct ortho-metalation, albeit less effectively than the carbamate. It would direct towards the C3 position.

The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. In the context of DoM, its powerful electron-withdrawing nature increases the acidity of all ring protons, but it does not typically direct lithiation to a specific position in the same manner as a DMG.

Given the established hierarchy of directing groups in DoM, the N-Boc-carbamate is significantly more potent than a bromo substituent. Therefore, in a competitive situation, the carbamate group is expected to dominate the regiochemical outcome of the lithiation. The lithiation of this compound is predicted to occur exclusively at the C3 position, which is ortho to the carbamate group and also ortho to the bromo group.

The resulting C3-lithiated intermediate is a versatile synthon for the introduction of a range of functional groups. Quenching this intermediate with different electrophiles can lead to a variety of 3-substituted derivatives.

Table 1: Predicted Products from Directed ortho-Metalation of this compound

ElectrophileReagent ExamplePredicted Product at C3
DeuteriumD₂O3-Deuterio
CarboxylCO₂3-Carboxy
AldehydeDMF3-Formyl
MethylCH₃I3-Methyl
Hydroxymethyl(CH₂O)n3-Hydroxymethyl
TrimethylsilylTMSCl3-Trimethylsilyl
IodoI₂3-Iodo

The successful ortho-functionalization hinges on the stability of the aryllithium intermediate. The strongly electron-withdrawing nitro group, while not directing the initial lithiation, can influence the stability and subsequent reactivity of the lithiated species. It is also important to consider that under certain conditions, particularly with elevated temperatures, a "halogen dance" rearrangement could potentially occur, where the bromine atom migrates. However, at the low temperatures typically employed for DoM (e.g., -78 °C), the kinetically favored ortho-lithiation directed by the carbamate is expected to be the predominant pathway.

Beyond DoM, the carbamate group also influences the reactivity of the aromatic ring in other transformations, such as palladium-catalyzed cross-coupling reactions. While the bromo substituent serves as the primary reactive site for reactions like Suzuki, Stille, or Buchwald-Hartwig couplings, the electronic and steric nature of the adjacent carbamate group can modulate the reactivity of the C-Br bond. The bulky tert-butyl group can provide steric hindrance, potentially influencing the approach of the catalytic complex.

Role As a Synthetic Intermediate in Organic Synthesis

Precursor for Advanced Aromatic Amine Derivatives

The presence of a bromine atom on the aromatic ring of tert-butyl 2-bromo-5-nitrophenylcarbamate makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. rsc.orgwikipedia.org This reaction allows for the formation of a new carbon-nitrogen bond, enabling the synthesis of a wide variety of advanced aromatic amine derivatives.

The general transformation involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. rsc.orgnih.govlibretexts.org The Boc protecting group can be subsequently removed under acidic conditions to yield the free diamine, which can be further functionalized.

Table 1: Buchwald-Hartwig Amination of Aryl Halides with Amines

Aryl Halide Amine Catalyst/Ligand Product Reference
Aryl Bromide Primary Amine Pd(OAc)₂ / BINAP N-Aryl Primary Amine wikipedia.org
Aryl Bromide Secondary Amine Pd₂(dba)₃ / XPhos N-Aryl Secondary Amine nih.gov

This table provides a general overview of representative Buchwald-Hartwig amination reactions. Specific conditions for this compound would require experimental optimization.

This strategy is particularly valuable for the synthesis of unsymmetrical diarylamines and other complex amine structures that are difficult to access through classical methods. The nitro group can also be reduced to an amine, providing an additional site for diversification.

Building Block for Diverse Heterocyclic Compounds

The strategic placement of reactive functional groups in this compound facilitates its use in the construction of various heterocyclic scaffolds, which are core components of many pharmaceuticals and biologically active molecules.

One prominent application is in the synthesis of benzimidazoles . Following the reduction of the nitro group to an amine, the resulting tert-butyl 2-amino-5-bromophenylcarbamate can undergo cyclization with various reagents. For instance, reaction with a carboxylic acid or its derivative can lead to the formation of a benzimidazole (B57391) ring.

Furthermore, the bromo-nitroaniline moiety can serve as a precursor for the synthesis of quinoxalines . The synthesis of quinoxalines can be achieved from 2-nitroanilines through a transfer hydrogenative condensation with vicinal diols, catalyzed by an iron complex. researchgate.net While not a direct cyclization of the title compound, its derivative after nitro reduction and subsequent reactions can participate in such cyclizations.

The synthesis of benzotriazoles from o-phenylenediamines can be achieved using tert-butyl nitrite, a reaction that proceeds at room temperature without the need for a catalyst or acidic medium. rsc.org This highlights another potential transformation pathway for derivatives of the title compound.

Application in the Synthesis of Complex Aromatic Scaffolds and Pharmaceutical Intermediates

The reactivity of the bromine atom in this compound extends to other powerful carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. This reaction enables the introduction of a wide range of aryl and heteroaryl substituents, leading to the construction of complex biaryl and poly-aromatic scaffolds. These scaffolds are often found at the core of active pharmaceutical ingredients (APIs).

The general scheme involves the reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This methodology provides a convergent and efficient route to elaborate aromatic systems.

Table 2: Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids

Aryl Halide Boronic Acid Catalyst/Ligand Product Reference
Aryl Bromide Arylboronic Acid Pd(PPh₃)₄ Biaryl General

This table illustrates the general utility of the Suzuki-Miyaura coupling. Specific applications with this compound would be tailored to the target molecule.

For instance, this approach can be envisioned in the synthesis of analogues of kinase inhibitors, where a substituted phenyl ring is often a key pharmacophoric element. The ability to introduce diverse functionalities through both the Suzuki coupling and subsequent manipulation of the nitro and Boc-protected amine groups makes this compound a valuable intermediate in medicinal chemistry programs.

Strategies for Late-Stage Functionalization in Drug Discovery Programs

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of a complex molecule, such as a drug candidate, in the final stages of its synthesis. This approach allows for the rapid generation of analogues with improved properties without the need for de novo synthesis. acs.org

While specific examples of LSF directly on this compound are not extensively documented in readily available literature, the principles of C-H activation offer a promising avenue. The Boc-protected amine can act as a directing group for transition metal-catalyzed C-H functionalization reactions. For example, rhodium(III)-catalyzed ortho-alkenylation of N-Boc-anilines has been reported, demonstrating the feasibility of functionalizing the C-H bond adjacent to the protected amine. acs.org This strategy could potentially be applied to introduce further diversity into the aromatic ring of the title compound or its derivatives.

The development of such LSF strategies would be highly valuable, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds derived from this versatile intermediate.

Catalytic Innovations and Methodological Advancements

Evolution of Palladium Catalysis in Aryl Halide Cross-Couplings

Palladium-catalyzed cross-coupling reactions represent a revolutionary tool for the formation of carbon-carbon and carbon-heteroatom bonds, with the arylation of various nucleophiles being a particularly well-developed area. The C-Br bond in tert-butyl 2-bromo-5-nitrophenylcarbamate is a prime site for such transformations, including the renowned Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling , which forges a new C-C bond between an aryl halide and an organoboron compound, has seen significant evolution. While specific studies on this compound are not extensively documented in the literature, the reactivity of the closely related 2-bromo-5-nitroaniline (B76971) provides valuable insights. For Suzuki couplings, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands such as XPhos and SPhos have demonstrated high efficacy, even with challenging substrates bearing acidic N-H groups. nih.gov The presence of the Boc-protecting group on the nitrogen of this compound is anticipated to mitigate the potential for catalyst inhibition that can be observed with free anilines, potentially leading to cleaner and more efficient reactions. nih.gov The choice of palladium precatalyst and ligand is crucial for achieving high yields, with modern systems often allowing for reactions under milder conditions and with lower catalyst loadings. nih.govresearchgate.net

The Heck reaction , involving the coupling of an aryl halide with an alkene, and the Sonogashira coupling , which introduces an alkyne moiety, are also key palladium-catalyzed transformations. The Sonogashira reaction, in particular, is pivotal for creating conjugated enynes and arylalkynes. nih.govorganic-chemistry.orglibretexts.org Modern protocols often utilize copper-free conditions to avoid the formation of alkyne homocoupling byproducts. nih.gov For substrates like this compound, the electronic properties of the nitro group can influence the reactivity of the C-Br bond, making the selection of the appropriate palladium catalyst and reaction conditions critical for success.

The Buchwald-Hartwig amination has become a go-to method for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction has undergone several generations of catalyst development, moving from early systems requiring harsh conditions to highly active catalysts based on sterically hindered biarylphosphine ligands that allow for the coupling of a vast range of amines and aryl halides under mild conditions. wikipedia.orgnih.gov The use of bidentate phosphine ligands like BINAP and DPPF was an early breakthrough, enabling the reliable coupling of primary amines. wikipedia.org For a substrate such as this compound, a Buchwald-Hartwig reaction could be envisioned for the introduction of a second nitrogen-containing substituent, although the steric hindrance from the ortho-Boc-carbamate group would need to be considered in catalyst selection.

A summary of typical conditions for these palladium-catalyzed reactions with related substrates is presented below.

ReactionCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
Suzuki-Miyaura Pd(dppf)Cl₂K₂CO₃DME80High
Sonogashira (Cu-free) [DTBNpP]Pd(crotyl)ClTMPDMSORoom Tempup to 97
Buchwald-Hartwig Pd(OAc)₂/XantphosCs₂CO₃Toluene (B28343)100Good

Table based on data for analogous bromoaryl compounds. nih.govorganic-chemistry.orgnih.gov

Emerging Roles of Photoredox and Nickel Catalysis in C-C and C-Heteroatom Bond Formation

In recent years, photoredox and nickel catalysis have emerged as powerful alternatives to traditional palladium-based methods, often providing complementary reactivity and enabling transformations under milder conditions.

Nickel-catalyzed cross-couplings have gained prominence due to nickel's lower cost and unique catalytic properties. Nickel catalysts have proven particularly effective in the coupling of C-O and C-N bonds and in stereospecific reactions. nih.gov For substrates like this compound, nickel catalysis could offer advantages in terms of reactivity and selectivity. Nickel's ability to engage in single-electron transfer (SET) pathways opens up different mechanistic avenues compared to palladium. nih.gov

Photoredox catalysis , which utilizes visible light to drive chemical reactions, has revolutionized the field of organic synthesis. When combined with nickel catalysis, it allows for the formation of C-C and C-heteroatom bonds under exceptionally mild conditions. uni-regensburg.dechemrxiv.org A general approach involves using an iridium or ruthenium-based photosensitizer in conjunction with a nickel catalyst. This dual catalytic system can activate aryl halides for coupling with a wide variety of nucleophiles. A notable development is the use of tert-butylamine (B42293) as a bifunctional additive, acting as both a base and a ligand in nickel-catalyzed photoredox reactions, which simplifies the reaction setup and improves efficiency. uni-regensburg.de

Copper-Catalyzed Transformations

Copper-catalyzed reactions, particularly the Ullmann condensation , represent one of the oldest and most reliable methods for the formation of C-O, C-N, and C-S bonds with aryl halides. organic-chemistry.orgnih.govrsc.org While classic Ullmann reactions often required harsh conditions (high temperatures and stoichiometric copper), modern advancements have led to the development of ligand-assisted copper-catalyzed systems that proceed under much milder conditions. nih.govnih.govresearchgate.net

For this compound, a copper-catalyzed Ullmann-type reaction could be employed to introduce an alcohol, amine, or thiol, leading to the corresponding ether, amine, or thioether products. The choice of ligand, such as 1,10-phenanthroline (B135089) or various amino acids, is critical in facilitating these transformations at lower temperatures and with catalytic amounts of copper. nih.gov Ligand-free systems in deep eutectic solvents have also been developed as an environmentally benign approach. nih.gov

Chemo- and Regioselectivity in Catalytic Systems for Complex Substrates

The structure of this compound presents interesting challenges and opportunities in terms of selectivity. The molecule contains multiple potentially reactive sites: the C-Br bond, the nitro group, and the N-H bond of the carbamate (B1207046) (though the latter is generally unreactive under these conditions).

Chemoselectivity refers to the preferential reaction of one functional group over another. In this case, a key consideration is the selective activation of the C-Br bond in the presence of the nitro group. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the aromatic ring and potentially undergo reduction under certain catalytic conditions. However, many modern palladium, nickel, and copper catalytic systems show excellent chemoselectivity for the cross-coupling of aryl halides without affecting a nitro substituent. nih.gov

Regioselectivity comes into play when a molecule has multiple, non-equivalent reactive sites of the same type. While this compound has only one bromine atom, in related dihalo-substituted systems, the choice of catalyst and ligands can direct the reaction to a specific position. For instance, in substrates with both a bromo and a chloro substituent, palladium catalysts will typically selectively react at the more reactive C-Br bond. libretexts.org The directing effect of the bulky Boc-carbamate group ortho to the bromine atom in this compound can also influence the approach of the catalyst and the coupling partner, potentially affecting reaction rates and yields. Understanding and controlling these selectivity aspects is crucial for the efficient and predictable synthesis of complex target molecules from this versatile building block. nih.govlibretexts.org

Analytical Techniques in the Study of Tert Butyl 2 Bromo 5 Nitrophenylcarbamate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of tert-butyl 2-bromo-5-nitrophenylcarbamate. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework of the compound.

In a typical ¹H NMR spectrum of this compound, the signals corresponding to the different protons can be predicted based on the electronic environment and coupling interactions with neighboring protons. The tert-butyl group gives rise to a characteristic singlet in the upfield region of the spectrum, typically around 1.5 ppm, integrating to nine protons. The aromatic protons on the phenyl ring exhibit distinct chemical shifts and coupling patterns due to the influence of the bromo, nitro, and carbamate (B1207046) substituents. The proton ortho to the nitro group is expected to be the most deshielded, appearing at the lowest field.

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton. The spectrum will show distinct signals for the quaternary carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the attached functional groups, with the carbon bearing the nitro group being significantly downfield.

NMR spectroscopy is also pivotal in monitoring the progress of reactions involving this compound. For instance, in the synthesis of this compound from 2-bromo-5-nitroaniline (B76971) and di-tert-butyl dicarbonate (B1257347), the disappearance of the signals corresponding to the starting materials and the appearance of the characteristic peaks of the product can be tracked over time to determine the reaction's endpoint.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C(CH₃)₃1.5428.2
C (CH₃)₃-81.8
C=O-152.2
Aromatic CH7.60 - 8.55120.7 - 135.9

Note: The predicted values are based on data from structurally related compounds. rsc.org

Mass Spectrometry (MS) for Molecular Identification and Reaction Pathway Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides a precise measurement of the molecular mass, confirming the identity of the compound.

For this compound, high-resolution mass spectrometry (HRMS) can be used to confirm its elemental formula (C₁₁H₁₃BrN₂O₄). The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

In addition to molecular weight determination, MS, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is invaluable for analyzing reaction pathways and identifying byproducts. The fragmentation pattern of the parent ion in tandem mass spectrometry (MS/MS) experiments can provide structural information, helping to differentiate between isomers and elucidate the structure of unknown impurities. Common fragmentation pathways for tert-butyl carbamates involve the loss of the tert-butyl group or the entire tert-butoxycarbonyl (Boc) group.

Table 2: Predicted m/z Values for Common Adducts of this compound in Mass Spectrometry

Adduct Predicted m/z
[M+H]⁺317.0084
[M+Na]⁺339.9903
[M+K]⁺355.9642
[M-H]⁻314.9928

Note: The predicted values are based on the monoisotopic mass of the compound and common adducts observed in electrospray ionization (ESI) mass spectrometry. These values are derived from data for similar compounds. uni.lu

Chromatographic Separations for Isolation and Purity Assessment (e.g., Column Chromatography, TLC)

Chromatographic techniques are fundamental for the isolation and purification of this compound, as well as for assessing its purity.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a reaction. By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate), the separation of reactants, products, and byproducts can be visualized. The completion of the reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. nih.gov

Column Chromatography is the standard method for purifying this compound on a larger scale. The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. A solvent system (mobile phase), often similar to the one optimized by TLC, is then passed through the column. The components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for the separation and collection of the pure compound. nih.gov

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides high-resolution separation and is used for the final purity assessment of this compound. A common setup involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of a modifying agent like formic acid. A UV detector is typically used for detection, as the nitroaromatic chromophore absorbs strongly in the UV region. The purity is determined by the percentage of the total peak area that corresponds to the main product peak.

Table 3: Typical Chromatographic Conditions for the Analysis and Purification of this compound and Related Compounds

Technique Stationary Phase Typical Mobile Phase Application
Thin-Layer Chromatography (TLC)Silica Gel 60 F₂₅₄Petroleum Ether / Ethyl Acetate (B1210297) (e.g., 80:20 v/v)Reaction Monitoring
Column ChromatographySilica Gel (230-400 mesh)Petroleum Ether / Ethyl Acetate gradientPurification
High-Performance Liquid Chromatography (HPLC)C18Water / Acetonitrile gradientPurity Assessment

Contemporary Challenges and Future Research Perspectives

Development of Sustainable and Atom-Economical Syntheses

The principles of green chemistry and atom economy are increasingly central to modern synthetic chemistry, aiming to reduce waste and improve efficiency. nih.gov The synthesis and subsequent reactions of tert-butyl 2-bromo-5-nitrophenylcarbamate offer fertile ground for the application of these concepts.

Traditional syntheses of related aromatic compounds often involve multi-step procedures with stoichiometric reagents, leading to significant waste. For instance, the synthesis of acetanilide (B955) derivatives by conventional methods can be contrasted with greener approaches that avoid hazardous reagents like acetic anhydride. sphinxsai.com Future research on this compound should focus on developing synthetic routes that maximize the incorporation of all reactant atoms into the final product. jocpr.com

Atom-economical reactions, such as additions, cycloadditions, and rearrangements, are preferable to substitutions and eliminations which inherently generate byproducts. nih.gov A key challenge is to devise a synthetic pathway to this compound that minimizes protecting group manipulations and utilizes catalytic rather than stoichiometric reagents. One promising avenue is the direct, catalyzed carbamoylation and bromination of 3-nitroaniline, which would represent a significant improvement over existing multi-step sequences. Another approach could involve the use of dimethyl carbonate as a green methylating agent in the synthesis of N-substituted carbamates, a method that has been shown to be atom-economical. ionike.com

The table below illustrates a hypothetical comparison between a traditional and a potential green synthesis route for a related compound, highlighting the principles of atom economy.

MetricTraditional Synthesis (e.g., Wittig Reaction)Green Synthesis (e.g., Catalytic Isomerization)
Reaction Type EliminationIsomerization nih.gov
Key Reagent Stoichiometric phosphonium (B103445) ylideCatalytic (e.g., Ruthenium complex) nih.gov
Byproduct Triphenylphosphine oxide (stoichiometric)None (100% atom economy) rsc.org
Environmental Factor (E-factor) High (significant waste) nih.govLow (minimal waste) rsc.org

Exploration of Novel Reactivity and Cascade Reactions

The unique arrangement of functional groups in this compound—a bromine atom, a nitro group, and a protected amine—provides a platform for exploring novel and complex chemical transformations. The bromo and nitro groups have differing reactivity towards nucleophilic aromatic substitution, offering opportunities for selective functionalization. rsc.orgresearchgate.net

Future research could focus on leveraging this differential reactivity in cascade reactions. A cascade reaction, or domino reaction, involves at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one, all within a single pot. wikipedia.org This approach is highly efficient, reduces waste, and can rapidly build molecular complexity. wikipedia.org

For example, a nucleophilic substitution of the bromine atom could be designed to trigger an intramolecular cyclization involving the nitro group (after in-situ reduction) or the carbamate (B1207046). Such a strategy could lead to the rapid synthesis of heterocyclic scaffolds, which are prevalent in medicinal chemistry. The development of visible-light photoredox catalysis could also enable new transformations, such as the conversion of the nitro group into other functionalities under mild conditions, potentially initiating a cascade sequence. nih.gov Research into cascade reactions involving nitrones and allenes has demonstrated the power of this approach for creating diverse molecular libraries. nih.gov

A potential area of investigation would be the reaction of this compound with a bifunctional reagent, where the initial reaction at one site sets up a subsequent intramolecular reaction. The table below outlines a hypothetical cascade for this compound.

StepTransformationKey Feature
1 Palladium-catalyzed cross-coupling at the C-Br bondIntroduction of a new functional group
2 In-situ reduction of the nitro group to an amineUnveiling of a new nucleophilic site
3 Intramolecular cyclizationFormation of a heterocyclic ring system

Integration with Flow Chemistry and High-Throughput Experimentation

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of pharmaceutical intermediates, including enhanced safety, improved heat and mass transfer, precise control of reaction parameters, and simplified scale-up. nih.govchemicalindustryjournal.co.ukenantia.com Given that intermediates in pharmaceutical synthesis can be hazardous, flow chemistry provides a safer alternative by handling them in small, contained volumes and allowing for in-situ generation and consumption. nih.govenantia.com

The synthesis of this compound and its subsequent derivatization are well-suited for adaptation to flow chemistry. For example, nitration and bromination reactions are often highly exothermic and can be difficult to control on a large scale in batch reactors. A flow process would allow for superior temperature management, leading to higher selectivity and a safer operation.

Combined with flow chemistry, high-throughput experimentation (HTE) can accelerate the discovery and optimization of new reactions. mit.edu HTE involves running a large number of reactions in parallel on a microscale to rapidly screen catalysts, ligands, solvents, and other reaction parameters. chemrxiv.orgacs.org This is particularly relevant for developing novel cross-coupling reactions at the C-Br position of this compound. mit.educhemrxiv.org Machine learning algorithms can be integrated with HTE data to predict optimal reaction conditions, significantly reducing the experimental workload. mit.edusunthetics.io

The table below summarizes the potential benefits of integrating these technologies.

TechnologyApplication to this compoundKey Advantages
Flow Chemistry Synthesis of the core structure and subsequent functionalizationImproved safety, better process control, easier scalability chemicalindustryjournal.co.ukenantia.com
High-Throughput Experimentation (HTE) Optimization of cross-coupling and other derivatization reactionsRapid screening of conditions, discovery of new catalysts/ligands chemrxiv.orgumich.edu
Machine Learning In-silico prediction of reaction outcomes and optimal conditionsReduced experimental effort, accelerated development timelines mit.edusunthetics.io

Computational Approaches to Reaction Mechanism and Design

Computational chemistry provides powerful tools for understanding reaction mechanisms, predicting reactivity, and designing new chemical processes. nih.gov For a molecule like this compound, methods such as Density Functional Theory (DFT) can offer deep insights into its electronic structure and the transition states of its reactions. dntb.gov.uacdnsciencepub.comnih.govnih.gov

Future research should employ computational modeling to elucidate the mechanisms of key transformations. For instance, DFT calculations can be used to study the regioselectivity of nucleophilic aromatic substitution, explaining why one leaving group (bromo or nitro) is more reactive than the other under specific conditions. stackexchange.com Such studies can also predict the activation barriers for various competing reaction pathways, guiding the experimental design toward desired outcomes. cdnsciencepub.com

Furthermore, computational methods can aid in the rational design of catalysts for reactions involving this substrate. For example, in palladium-catalyzed amination reactions, DFT studies can help understand the role of the ligand in promoting the desired C-N bond formation and suppressing side reactions. nih.govnih.gov Computational fluid dynamics (CFD) can also be used to model and optimize reaction conditions in continuous flow reactors, correlating simulation results with experimental yields. rsc.org By analyzing properties like atomic charges and susceptibility to nucleophilic attack, computational models can predict the metabolic fate of derivatives of substituted anilines, which could be relevant for downstream applications. nih.gov

A recent computational study on the reaction of 4-methyl aniline (B41778) with hydroxyl radicals used the M06-2X and CCSD(T) methods to elucidate the reaction mechanism and kinetics, demonstrating the power of these approaches. mdpi.comresearchgate.net Similar studies on this compound could provide invaluable data on its reactivity and stability.

Computational MethodApplicationPotential Insights
Density Functional Theory (DFT) Mechanistic studies of substitution and cross-coupling reactionsReaction pathways, transition state energies, regioselectivity dntb.gov.uanih.gov
Quantitative Structure-Activity Relationship (QSAR) Predicting reactivity and properties of derivativesCorrelation of molecular structure with chemical behavior nih.gov
Computational Fluid Dynamics (CFD) Modeling and optimization of flow chemistry processesHeat and mass transfer, yield prediction, reactor design rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.